molecular formula H4Si B076897 Silane-d4 CAS No. 13537-07-0

Silane-d4

Cat. No.: B076897
CAS No.: 13537-07-0
M. Wt: 36.141 g/mol
InChI Key: BLRPTPMANUNPDV-JQYAHLJZSA-N
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Description

Silane-d4, also known as deuterated silane, is a compound with the chemical formula D4Si. It is a variant of silane (SiH4) where the hydrogen atoms are replaced with deuterium, a heavier isotope of hydrogen. This compound is of significant interest in various scientific fields due to its unique properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Silane-d4 can be synthesized through several methods. One common approach involves the reaction of deuterium gas (D2) with silicon at high temperatures. Another method includes the reduction of silicon tetrafluoride (SiF4) with lithium aluminum deuteride (LiAlD4) in an inert atmosphere .

Industrial Production Methods

Industrial production of this compound typically involves the reaction of deuterium chloride (DCl) with magnesium silicide (Mg2Si) to produce deuterated silane gas. This process is carried out in a controlled environment to ensure the purity and safety of the compound .

Chemical Reactions Analysis

Types of Reactions

Silane-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxygen, halogens, and strong acids. Typical reaction conditions involve elevated temperatures and controlled atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from reactions with this compound include silicon dioxide, deuterium gas, and various silicon-containing compounds depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Silane-d4 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Silane-d4 exerts its effects involves the interaction of deuterium atoms with various molecular targets. Deuterium’s heavier mass compared to hydrogen can lead to differences in reaction rates and pathways, making this compound a valuable tool in kinetic isotope effect studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound’s uniqueness lies in its deuterium content, which imparts distinct physical and chemical properties compared to its non-deuterated counterpart. This makes it particularly useful in studies requiring isotopic labeling and in applications where the kinetic isotope effect is significant .

Properties

IUPAC Name

tetradeuteriosilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/H4Si/h1H4/i1D4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLRPTPMANUNPDV-JQYAHLJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[SiH4]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][Si]([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701318605
Record name Silane-d4
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

36.141 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13537-07-0
Record name Silane-d4
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13537-07-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2H4)Silane
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Record name Silane-d4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701318605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [2H4]silane
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Synthesis routes and methods I

Procedure details

A mixture of 3-mercaptopropyltrimethoxysilane (19.6 g, 0.1 mol), 2-isopropenyloxazoline (11.1 g, 0.1 mol) and 20 drops of triethylamine was heated under a nitrogen atmosphere at 80° C. overnight. A 3.2 g sample of the resulting mixture was vacuum fractionated (150° C., 0.06 torr) using a Kugelrohr apparatus to give 2.43 g of a clear, colorless distillate of a silane coupling agent (6-(2-oxazolinyl)-4-thiaheptyltrimethoxysilane) having the formula (CH3O)3SiCH2CH2CH2SCH2C (Me) C3 H4NO, where --C3H4NO represents an oxazolinyl group.
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Synthesis routes and methods II

Procedure details

Next, a middle silicon nitride layer 12 is deposited onto the first layer 10 of silicon dioxide previously deposited. Silicon nitride is produced from the reaction of silane (SiH4) with nitrogen and ammonia (NH3). The nitride deposition is performed, for example, in a "pancake style"]reactor. Typically, 3.5 minutes is required to deposit 500 Angstroms of Si3N4 at 800° C.
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Synthesis routes and methods III

Procedure details

As shown in FIG. 2(a), a soda glass plate which was 25 by 25 cm square and 1.35 mm thick was used as a substrate 3, and the surface of the substrate 3 was treated with γ-methacryloxypropyl trimethoxy silane (KBM503, manufactured by Shinetsu Silicone K.K.). For this purpose, first, KBM503 was dissolved in isopropyl alcohol under stirring for 1 hour to obtain a 0.5 wt % solution. With 6 to 8 ml of the solution being dropped on the glass substrate 3, spin coating was carried out at 300 rpm for the first 5 seconds and then at 500 rpm for the following 15 seconds. Then, baking was carried out for 30 minutes at 120° C. to make the glass substrate 3 and the KBM 503 adhere to each other, thereby forming a silane coupling agent layer 5 on the substrate 3, as shown in FIG. 2(b).
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Synthesis routes and methods IV

Procedure details

Terpolymer 1 was produced by high-pressure polymerisation with free radical initiation, wherein ethylene monomers were reacted with vinyl trimethoxysilane (VTMS) and butylacrylate (BA) co-monomers amounts so as to yield 1.8 wt % (0.36 mol %) silane content and 17 wt % (4.4 mol %) BA content in final terpolymer 1, under the action of a radical initiator in a reactor at a high pressure of about 120 to 350 MPa and an elevated temperature of between 150 to 350° C. When the reaction was completed, the temperature and the pressure were lowered, and the resulting unsaturated polymer recovered.
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Synthesis routes and methods V

Procedure details

Alternatively, the silicon-rich barrier layer 23 can be silicon nitride or silicon oxynitride with a high refractive index. The determining and guiding physical characteristic is again the refractive index wherein the critical and preferred range for silicon nitride is between about 1.9 to 2.1 and for silicon oxynitride is between about 1.5 to 2.1. The silicon nitride layer is formed by the silane process under the typical conditions of power of 380 watts, pressure of 4.8 Torr, space of 480 mils, temperature of 400° C., silane flow of 130 ccm, ammonia flow of 55 ccm and nitrogen flow of 2000 to 4000 ccm. The silicon oxynitride layer is formed by the silane process under the typical conditions of power of 340 watts, pressure of 5 Torr, space of 410 mils, temperature of 400° C., silane flow of 75 ccm, ammonia flow of 50 ccm, nitrogen flow of 3500 to 4500 ccm, and dinitrogen oxide (N2O) flow of 75 ccm.
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